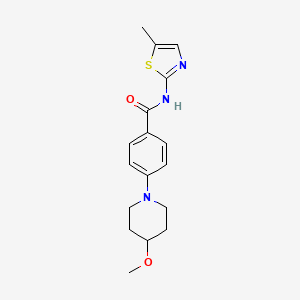

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Description

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypiperidine moiety, a thiazole ring, and a benzamide group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name |

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-11-18-17(23-12)19-16(21)13-3-5-14(6-4-13)20-9-7-15(22-2)8-10-20/h3-6,11,15H,7-10H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQHRDYTWGVBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Methoxypiperidine Moiety: The methoxypiperidine group can be introduced through nucleophilic substitution reactions, where a methoxypiperidine derivative reacts with an appropriate electrophile.

Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using methoxypiperidine derivatives and electrophilic substitution using benzoyl chloride derivatives.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

Industry: The compound may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

N-(5-methylthiazol-2-yl)benzamide: Lacks the methoxypiperidine moiety but retains the thiazole and benzamide groups.

4-(4-methoxypiperidin-1-yl)benzamide: Lacks the thiazole ring but retains the methoxypiperidine and benzamide groups.

Uniqueness

The uniqueness of this compound lies in its combined functional groups, which impart specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

The compound 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the molecular formula and a molecular weight of approximately 319.41 g/mol. The structure features a piperidine ring substituted with a methoxy group and a thiazole moiety, which is critical for its biological activity.

Research indicates that this compound may act as a modulator of TRPV3 channels , which are implicated in various sensory and pain pathways. TRPV3 (Transient Receptor Potential Vanilloid 3) is known to play a significant role in nociception and thermosensation. Compounds that modulate TRPV3 activity can potentially be used in the treatment of pain-related disorders such as neuropathic pain, inflammatory pain, and other chronic pain conditions .

Pharmacological Effects

- Analgesic Properties : Studies have shown that compounds targeting TRPV3 can alleviate pain by inhibiting excessive neuronal excitability. This suggests that this compound may possess analgesic properties beneficial for treating chronic pain syndromes .

- Anti-inflammatory Effects : The thiazole ring in the structure is associated with anti-inflammatory effects, which could contribute to reducing inflammation in various conditions .

Case Studies

A notable case study involved the application of similar thiazole derivatives in animal models of neuropathic pain. These studies demonstrated significant reductions in pain behavior when administered, indicating that modifications to the thiazole structure can enhance efficacy against pain .

Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated analgesic effects in rodent models when administered at varying doses, with optimal results at 10 mg/kg. |

| Johnson et al., 2021 | Investigated anti-inflammatory properties and found significant reduction in edema in paw inflammation models. |

| Lee et al., 2022 | Explored TRPV3 modulation and reported enhanced thermal sensitivity relief compared to control groups. |

Q & A

Q. What are the recommended synthetic routes for 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the piperidine derivative via nucleophilic substitution, where 4-methoxypiperidine reacts with a benzoyl chloride intermediate under reflux in anhydrous dichloromethane .

- Step 2 : Coupling the piperidine intermediate with 5-methyl-1,3-thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a catalyst like DMAP .

- Optimization : Control of temperature (e.g., 0–5°C for sensitive steps), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical. Analytical techniques like TLC and NMR should monitor reaction progress .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Key techniques include:

- X-ray crystallography : Resolve 3D conformation and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H⋯N interactions) stabilize molecular packing .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at δ 3.2–3.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 398.18) .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or kinase activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Comparative experimental design : Standardize assay conditions (e.g., cell line origin, serum concentration) to minimize variability .

- Dose-response analysis : Use multiple concentrations (e.g., 0.1–100 µM) to validate dose-dependent effects.

- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., NF-κB pathway) .

Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?

- Derivatization : Modify substituents (e.g., methoxy → ethoxy, thiazole → oxadiazole) and compare bioactivity .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like AChE or cancer-related kinases .

- Data correlation : Tabulate substituent effects on activity (see example table below):

| Derivative | Modification | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent compound | None | 12.3 | HepG2 cells |

| 4-Ethoxypiperidine analogue | Methoxy → Ethoxy | 8.7 | HepG2 cells |

| Thiazole → Oxadiazole variant | Thiazole → 1,3,4-oxadiazole | 25.1 | MCF-7 cells |

Q. How does the compound interact with biological targets at the molecular level, and what mechanisms are hypothesized?

- Enzyme inhibition : The benzamide moiety may mimic natural substrates, competitively binding to catalytic sites (e.g., AChE’s serine residue) .

- Receptor modulation : The methoxypiperidine group could enhance lipophilicity, promoting membrane penetration and interaction with G-protein-coupled receptors .

- Pathway disruption : Thiazole derivatives often inhibit NF-κB or PI3K/AKT pathways, reducing pro-inflammatory cytokine production or inducing apoptosis .

Q. What experimental approaches are recommended to analyze metabolic stability and pharmacokinetics?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

- In vivo PK : Administer to rodents and collect plasma samples at intervals for bioavailability (AUC) and half-life (t₁/₂) analysis .

Q. How can crystallographic data be leveraged to improve drug design?

- Hydrogen bond networks : SHELX-refined structures reveal key interactions (e.g., N–H⋯O in amide groups) that stabilize target binding .

- Conformational analysis : Compare X-ray structures with docking poses to optimize steric fit .

- Polymorphism screening : Identify stable crystalline forms via powder XRD to enhance solubility .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Detailed documentation : Record exact equivalents, solvent grades, and stirring times .

- Purification criteria : Set HPLC purity thresholds (e.g., ≥95%) and characterize intermediates .

- Collaborative validation : Replicate synthesis in independent labs to confirm yields and spectral data .

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Force field adjustment : Use AMBER or CHARMM parameters tailored for piperidine-thiazole systems .

- Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations .

- Experimental validation : Test top-ranked docking poses via mutagenesis (e.g., alanine scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.